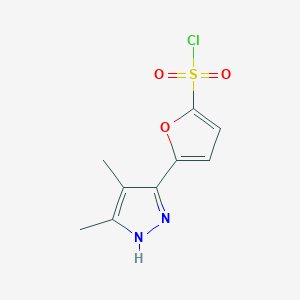
3-amino-N-(2-methoxyphenyl)-3-thioxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Corrosion Inhibitor
This compound has been studied for its potential use as a corrosion inhibitor for carbon steel in hydrochloric acid solution . The acrylamide derivatives work well as corrosion inhibitors, with inhibition efficacy reaching 94.91–95.28% at 60 ppm .
Dipeptidyl Peptidase-IV Inhibitor
3-amino-N-substituted-4-(substituted phenyl) butanamides, a class of compounds to which our compound belongs, have been studied for their potential as Dipeptidyl Peptidase-IV inhibitors . These inhibitors are key targets for the treatment of type 2 diabetes mellitus .
Material Science Research
The compound is used in various areas of research including material science . However, the specific applications in this field are not detailed in the available resources.
Chemical Synthesis
The compound is also used in chemical synthesis . It could potentially be used as a building block in the synthesis of more complex molecules.
Chromatography
The compound is used in research related to chromatography . It could potentially be used as a standard or a test compound in chromatographic analysis.
Analytical Research
The compound is used in various areas of analytical research . It could potentially be used in the development and testing of new analytical methods.
Mechanism of Action
Target of Action
Similar compounds like acetamide are known to interact with proteins such as theAliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known targets of similar compounds, it’s possible that this compound could influence pathways related toamidase activity .
Pharmacokinetics
Similar compounds like acetamide have been found to have certain pharmacokinetic properties
Result of Action
Based on the known targets of similar compounds, it’s possible that this compound could influence cellular processes related toamidase activity .
properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-8-5-3-2-4-7(8)12-10(13)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINGNTXFINYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)





![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)